6-Chloro-3-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOBGUJWZCQOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729351 | |
| Record name | 6-Chloro-3-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-82-2 | |
| Record name | 6-Chloro-3-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261576-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloro 3 Methylpyridin 2 1h One and Analogs
Classical and Contemporary Synthetic Routes to the Pyridinone Core
The synthesis of the 6-Chloro-3-methylpyridin-2(1H)-one core can be achieved through various strategies, ranging from traditional multi-step sequences to more modern and efficient cyclization reactions.
Multi-step synthesis provides a versatile platform for the construction of substituted pyridinones, allowing for the precise installation of functional groups through sequential halogenation and alkylation steps. The order of these reactions is often crucial for achieving the desired regioselectivity. libretexts.org For instance, in the synthesis of specifically substituted pyridines, a meta-directing group like a nitro group might be introduced first to guide subsequent substitutions. libretexts.org
A common strategy involves the halogenation of a pre-existing pyridinone ring. For example, the bromination of 6-chloro-1-methylpyridin-2(1H)-one with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) yields 5-bromo-6-chloro-1-methylpyridin-2(1H)-one. chemicalbook.com This highlights the ability to introduce additional halogen atoms onto the pyridinone core, which can then serve as handles for further functionalization.
Another approach is decarboxylative halogenation, which converts carboxylic acids into organic halides. acs.org This method can be particularly useful for introducing a halogen atom at a specific position on the aromatic ring, which might be difficult to achieve through direct halogenation due to the directing effects of other substituents. acs.org The carboxylic acid group itself can be introduced by the oxidation of a methyl group, a common feature in commercially available starting materials. acs.org
The alkylation of the pyridinone ring, particularly at the nitrogen atom, is a fundamental transformation. This is often achieved using alkylating agents like methyl iodide or dimethyl sulfate.
The construction of the pyridinone ring through cyclization of acyclic precursors is a powerful and convergent approach. Various cyclization strategies have been developed to access a wide range of pyridinone derivatives.
One such strategy involves the Thorpe-Ziegler cyclization. For example, S-alkyl derivatives of 2(1H)-pyridinethione, which contain an active methylene (B1212753) group, can undergo this type of cyclization to form new 3-aminothieno[2,3-b]-pyridines. researchgate.net This demonstrates how intramolecular condensation reactions can be employed to build fused ring systems incorporating the pyridinone motif.
Cascade reactions offer an efficient route to complex molecules from simple starting materials in a single operation. For instance, a regioselective cascade reaction of propargylamines with 4-hydroxy-6-methylpyridin-2(1H)-one has been developed to provide facile access to furan-fused heterocyclic scaffolds. bohrium.com
Furthermore, the reaction of 1,4-dihydropyridines with N-fluoro quinine, generated in situ, can lead to the formation of new fluorinated 3,6-dihydropyridines. researchgate.net These intermediates can then be converted to the corresponding pyridines. researchgate.net
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. abertay.ac.uk This reactivity is a cornerstone for the functionalization of pyridinone systems. The chlorine atom at the 6-position of this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions.
The classic Chichibabin reaction, where pyridine is converted to 2-aminopyridine (B139424) using sodamide, exemplifies the susceptibility of the pyridine ring to nucleophilic amination. abertay.ac.uk The presence of additional activating groups, such as a nitro group, can further facilitate nucleophilic substitution reactions. abertay.ac.uk
Modern synthetic methods often employ transition metal catalysis to facilitate these substitutions. For example, the palladium-catalyzed amination of 2-chloro-3-substituted pyridines with various amines can be achieved using a catalyst system of Pd(OAc)2 and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). acs.org
The scope of nucleophiles is not limited to amines. The reaction of 1,3-diiodobicyclo[1.1.1]pentane with various pyridine derivatives leads to the formation of bicyclo[1.1.1]pentylpyridinium salts through nucleophilic substitution. acs.org
Catalytic Reactions for Functionalization and Derivatization
Catalytic methods have revolutionized the synthesis of complex molecules, and the functionalization of the this compound core is no exception. Cross-coupling and C-H functionalization reactions provide powerful tools for introducing a wide array of substituents.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. acs.orgmdpi.com It is particularly valuable for the derivatization of halogenated pyridinones, where the halogen atom serves as a handle for coupling with a boronic acid or ester.
A one-pot sequential Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. nih.govacs.org This demonstrates the ability to selectively functionalize different positions on the heterocyclic core by carefully controlling the reaction conditions. nih.govacs.org The choice of catalyst and ligand, such as Pd2dba3 and SPhos, is critical for achieving high yields. nih.govacs.org
The Suzuki-Miyaura reaction has also been instrumental in the synthesis of key pharmaceutical intermediates. For example, the crucial 5-position methylation of 2-amino-6-chloropyridine (B103851) to produce 6-chloro-5-methylpyridin-2-amine (B1439278), a key intermediate for lumacaftor, was achieved via a Suzuki-Miyaura cross-coupling reaction. researchgate.net
The reaction conditions for Suzuki-Miyaura couplings can be tailored to be performed in environmentally benign solvents like water, using specialized palladacycle catalysts. mdpi.com
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of organic molecules, as it avoids the pre-functionalization of substrates. acs.org
Rhodium(III)-catalyzed ortho-alkylation of phenoxy substrates with diazo compounds has been achieved using a pyridine directing group. acs.org This methodology allows for the formation of new C-C bonds at the position ortho to the directing group. acs.org
Cobalt catalysis has also been employed for C-H activation. A Cp*Co(III)-catalyzed C-H activation/annulation of N-chlorobenzamides with vinyl acetate (B1210297) provides access to isoquinolones and pyridones. acs.org This reaction utilizes the N-Cl bond as an internal oxidant, obviating the need for an external one. acs.org
Furthermore, the direct sp3 arylation of benzylic positions adjacent to a free NH group can be achieved via cyclometalation with Ru3(CO)12, directed by a 3-substituted pyridine. acs.org The size of the substituent at the 3-position of the pyridine directing group has been shown to influence the efficiency of the arylation process. acs.org
Sustainable and Green Chemistry Approaches in Pyridinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyridinone scaffolds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These approaches are not only environmentally responsible but often lead to higher yields and simpler purification processes.
A variety of green methodologies have been successfully applied to the synthesis of pyridinone derivatives. These include microwave-assisted organic synthesis (MAOS), the use of environmentally benign solvents or solvent-free conditions, and the application of reusable catalysts.
Microwave irradiation, for instance, has been shown to significantly accelerate the synthesis of 3-cyanopyridine (B1664610) derivatives, a related class of compounds. In one study, a one-pot, four-component reaction under microwave irradiation afforded excellent yields of 82-94% in a much shorter reaction time of 2-7 minutes, compared to conventional heating methods which required 6-9 hours and yielded 71-88%. nih.gov
Solvent-free synthesis is another cornerstone of green chemistry that has been effectively employed for pyridinone synthesis. The reaction of enaminonitriles with primary amines under solvent-free conditions has been reported to produce 3-cyano-2-pyridone derivatives in high yields, offering an environmentally friendly alternative to traditional solvent-based methods. scirp.org Similarly, the use of a heterogeneous acid catalyst, SiO2-Pr-SO3H, under solvent-free conditions has been demonstrated for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives, resulting in high product yields and short reaction times. nih.gov
The use of infrared irradiation as an energy source represents another green approach, promoting the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives under mild conditions. scielo.org.mx Furthermore, the Q-Tube™ system, a high-pressure reactor, has been utilized for the synthesis of bis(pyridine)enaminone, a precursor for various bis-heterocyclic compounds, showcasing a method that saves energy and reduces emissions. mdpi.com
A comparative look at different green synthesis methods for pyridinone derivatives highlights the advantages of these modern techniques over classical approaches.
Table 1: Comparison of Green Synthesis Methods for Pyridinone Derivatives
| Method | Catalyst/Conditions | Reaction Time | Yield | Green Advantage |
|---|---|---|---|---|
| Microwave-Assisted Synthesis nih.gov | Microwave Irradiation | 2-7 min | 82-94% | Reduced reaction time, energy efficiency |
| Solvent-Free Synthesis scirp.org | Solvent-free | Not specified | High | Elimination of hazardous solvents |
| Heterogeneous Catalysis nih.gov | SiO2-Pr-SO3H, solvent-free | 32 min | 93% | Reusable catalyst, solvent-free |
| Infrared Irradiation scielo.org.mx | Infrared, catalytic H2SO4 | Not specified | Good to excellent | Mild conditions, alternative energy source |
| Q-Tube™ System mdpi.com | High pressure, 120 °C | Not specified | Not specified | Energy saving, reduced emissions |
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of pyridinone analogs, which is crucial for drug discovery and material science. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support at the end of the synthesis. This approach simplifies purification, as excess reagents and by-products can be easily washed away.
Several strategies for the solid-phase synthesis of pyridone-containing molecules have been developed. One notable method involves the on-resin formation of a 2-pyridone ring through the self-condensation of molecules modified with 3,3-dimethoxypropionic acid. bnc.cat This has been applied to create homodimers of peptides, peptoids, and other ligands. bnc.cat
Another significant application is the development of a solid-phase synthesis method for creating diverse macrocycles containing a 2-pyridone ring. acs.orgchemrxiv.org This approach relies on the intramolecular condensation of dimethoxy-propionic amide units, leading to the formation of a single regioisomer with high efficiency. acs.orgchemrxiv.org This methodology is particularly valuable for generating libraries of macrocycles for screening purposes. acs.org
The utility of solid-phase synthesis has also been demonstrated in the creation of focused libraries of pyridones as inhibitors of anaplastic lymphoma kinase (ALK). nih.gov This involved a stepwise process of iterative template modification based on medicinal chemistry insights and computational ranking of virtual libraries, highlighting the synergy between solid-phase synthesis and rational drug design. nih.gov
Furthermore, a facile solid-phase synthesis of thiazolo-pyrimidinone derivatives has been developed, showcasing the versatility of this technique for constructing complex heterocyclic scaffolds. mdpi.com While solid-phase synthesis offers numerous advantages, it also has limitations, such as the need to optimize reaction conditions for each step on the solid support. mdpi.com
The immobilization of a 2-chloro-5-bromopyridine scaffold on a polystyrene resin via a traceless silicon linker has also been reported, providing a versatile platform for generating pyridine-based libraries through reactions with various organometallic reagents. researchgate.net
Table 2: Key Features of Solid-Phase Synthesis of Pyridinone Libraries
| Technique | Key Feature | Application | Reference |
|---|---|---|---|
| On-resin self-condensation | Formation of 2-pyridone linkage from 3,3-dimethoxypropionic acid-modified molecules | Synthesis of homodimers of peptides and peptoids | bnc.cat |
| Intramolecular condensation | Regiospecific formation of 2-pyridone ring in macrocycles | Generation of diverse macrocycle libraries | acs.orgchemrxiv.org |
| Focused library synthesis | Iterative modification of a pyridone scaffold on a solid support | Discovery of anaplastic lymphoma kinase (ALK) inhibitors | nih.gov |
| Heterocyclic library construction | Multi-step synthesis of complex fused ring systems | Generation of thiazolo-pyrimidinone derivative libraries | mdpi.com |
| Scaffold immobilization | Attachment of a functionalized pyridine to a solid support | Access to diverse pyridine-based synthons and chromophores | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 6 Chloro 3 Methylpyridin 2 1h One
Reactivity Profile of the Halogen and Methyl Substituents
The reactivity of the halogen and methyl groups on the pyridinone ring is a key aspect of its chemistry. The chlorine atom at the 6-position and the methyl group at the 3-position significantly influence the electronic properties and reactivity of the molecule.
The chlorine atom at the 6-position is susceptible to nucleophilic substitution, a common reaction for halopyridines. The ease of this substitution is enhanced by the pyridinone ring system. For instance, in related 2,6-dichloropyridine (B45657) systems, the chlorine atoms exhibit comparable reactivity, making selective substitution challenging. However, in the context of 6-chloro-3-methylpyridin-2(1H)-one, the electronic and steric environment created by the methyl and carbonyl groups can influence the selectivity of such substitutions. rsc.org
The methyl group at the 3-position can also undergo reactions, although it is generally less reactive than the halogen. Its presence can sterically hinder reactions at the adjacent carbonyl group and the nitrogen atom.
Carbonyl Group Transformations (e.g., Oxidation, Reduction, Condensation, Acylation)
The carbonyl group at the 2-position is a primary site for a variety of chemical modifications. Its reactivity is influenced by the electronic effects of the chloro and methyl substituents.
Oxidation and Reduction: The carbonyl group can be reduced to a hydroxyl group, a common transformation in organic synthesis. For example, the reduction of a similar compound, 6-chloro-4-methylpyridin-3-ol, to the corresponding ketone is a predictable reaction. Conversely, while the pyridinone is already in an oxidized state, further oxidation is less common but can occur under specific conditions, potentially leading to ring-opening or other degradative pathways.
Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with amines or hydrazines to form corresponding imines or hydrazones. These reactions are often the first step in the synthesis of more complex heterocyclic systems. For example, the condensation of 2-chloroquinoline-3-carbaldehydes with various amines and hydrazines leads to the formation of fused heterocyclic systems. rsc.org
Acylation: While less common for the carbonyl group itself, the nitrogen atom of the pyridinone ring can undergo acylation. This reaction introduces an acyl group onto the nitrogen, modifying the electronic properties and reactivity of the entire molecule.
Ring System Functionalization and Derivatization Strategies
The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives. Functionalization can occur at the halogen, methyl, or carbonyl groups, as well as on the pyridine (B92270) ring itself.
One common strategy involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. For example, the reaction of 2-chloro-3-substituted pyridines with benzylic amines via Buchwald-Hartwig amination is a high-yielding method for introducing new substituents. acs.org
Another approach is the modification of the methyl group. While less reactive, it can be functionalized through various methods, such as free-radical halogenation followed by nucleophilic substitution.
The pyridine ring itself can also be functionalized. Electrophilic substitution reactions are possible, although the electron-withdrawing nature of the chlorine and carbonyl groups can make the ring less reactive towards electrophiles. However, under specific conditions, electrophilic substitution can occur at positions not deactivated by these groups.
Reaction Mechanisms and Pathway Elucidation
The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and for designing new synthetic strategies.
The nucleophilic substitution of the chlorine atom typically proceeds through an addition-elimination mechanism. In this pathway, the nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the substituted product.
The reactivity of the carbonyl group in condensation reactions generally follows the well-established mechanisms for such transformations. For example, the formation of an imine from a carbonyl group and a primary amine proceeds through a nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.
The study of reaction pathways often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling. These studies provide insights into the transition states and intermediates involved in the reactions, allowing for a deeper understanding of the factors that control reactivity and selectivity. For instance, whole-cell biocatalysis has been used to study the regioselective oxyfunctionalization of pyridine derivatives, revealing specific hydroxylation patterns. nih.gov
Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Methylpyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Chloro-3-methylpyridin-2(1H)-one, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, are employed for a complete structural assignment.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H NMR spectrum, the methyl protons (-CH₃) at the C3 position are expected to appear as a singlet in the upfield region, generally between δ 2.0 and 2.5 ppm. The protons attached to the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C4 position and the proton at the C5 position would appear as doublets due to coupling with each other. The N-H proton of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
Specific literature data for a related compound, 2-chloro-3-cyano-4-methylpyridine, shows a singlet for the methyl group at 2.5 ppm and two doublets for the aromatic protons at 8.03 and 7.6 ppm. google.com While not identical, this provides a reference for the expected regions for the signals of this compound.
Table 1: Representative ¹H NMR Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 2-Chloro-3-cyano-4-methylpyridine | Not Specified | 8.03 (d, J=2 Hz, 1H), 7.6 (d, J=2 Hz, 1H), 2.5 (s, 3H) | google.com |
| 2-Methylpyridine N-Oxide | CDCl₃ | 8.29-8.30 (d, J = 5.5 Hz, 1H), 7.20-7.32 (m, 3H), 2.53 (s, 3H, -CH₃) | rsc.org |
| 2-chloro-6-methylpyridine (B94459) | Not Specified | Signals for methyl and aromatic protons are present. | nih.gov |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) at the C2 position is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, generally between 110 and 160 ppm. The carbon atom bearing the chlorine (C6) will be influenced by the electronegativity of the halogen. The methyl carbon (-CH₃) will be found in the upfield region of the spectrum, usually below 30 ppm.
For comparison, the ¹³C NMR data for 2-chloro-3-cyano-4-methylpyridine shows signals at 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, and 20.6 ppm. google.com The signal at 20.6 ppm corresponds to the methyl carbon. The ¹³C NMR spectrum of 2-Methylpyridine N-Oxide shows the methyl carbon at 17.3 ppm and the aromatic carbons between 123.2 and 148.5 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-Chloro-3-cyano-4-methylpyridine | Not Specified | 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6 | google.com |
| 2-Methylpyridine N-Oxide | CDCl₃ | 148.5, 138.8, 126.1, 125.5, 123.2, 17.3 | rsc.org |
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by establishing connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for example, between the H4 and H5 protons of the pyridine ring. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. These advanced techniques are crucial for the unambiguous structural elucidation of complex organic molecules like this compound. eurjchem.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds. Key characteristic absorption bands are expected for the various functional groups.
The C=O stretching vibration of the pyridinone ring is a prominent feature, typically appearing as a strong absorption band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group is expected to be observed as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring will appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.
For instance, the FT-IR spectrum of 2-chloro-3-amido-4-methylpyridine shows bands at 3144, 2979, 2834, 1653, 1616, 1540, and 1484 cm⁻¹, which can be assigned to various stretching and bending vibrations. google.com
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch | 3200-3400 | analis.com.my |
| C-H (aromatic) | Stretch | 3000-3100 | google.com |
| C-H (methyl) | Stretch | 2850-2970 | google.com |
| C=O | Stretch | 1650-1700 | analis.com.my |
| C=C, C=N (ring) | Stretch | 1400-1600 | google.com |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C=O stretch would also be observable in the Raman spectrum. The symmetric vibrations of the pyridine ring are often strong in Raman spectra. The C-Cl stretch may also be more readily identified in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. analis.com.mysigmaaldrich.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing pyridinone derivatives. In ESI-MS analysis, this compound is typically observed as the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound and is often used in conjunction with liquid chromatography (LC-MS) for mixture analysis. For related and more complex structures containing pyridinone moieties, ESI-MS has been effectively used to identify the molecular ion peak, confirming the success of a synthesis or an isolation procedure. mdpi.comcam.ac.uk For instance, in the analysis of various complex heterocyclic compounds, the ESI-MS spectra clearly showed the [M+H]⁺ ions, which corresponded to their calculated molecular weights. mdpi.com
Table 1: Representative ESI-MS Data for Analogs and Related Structures
| Compound Class | Observed Ion | Reference |
|---|---|---|
| Imidazopyridine Derivatives | [M+H]⁺ | mdpi.com |
| Triazole Derivatives | [M+H]⁺ | cam.ac.uk |
This table is illustrative and shows the typical application of ESI-MS for similar heterocyclic systems, as direct ESI-MS fragmentation data for the specific title compound is not detailed in the provided search results.
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy. This is a definitive method for confirming the identity of this compound. For example, in the study of related chloro- and methyl-substituted pyridine C-nucleosides, HRMS (using an ESI source) was used to confirm the elemental composition of synthesized compounds. The observed mass for the protonated molecule [M+H]⁺ was consistently found to be within a very narrow tolerance of the calculated mass, providing unequivocal evidence for the chemical formula. rsc.org This level of precision is crucial for distinguishing between isomers and compounds with similar nominal masses.
Table 2: Illustrative HRMS Data for a Related C-nucleoside
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|
| 1β-(2-Chloro-6-methylpyridin-3-yl)-1,2-dideoxy-3,5-di-O-(t-butyldimethylsilyl)-D-ribofuranose | 472.2465 | 472.2465 | rsc.org |
This table demonstrates the precision of HRMS in confirming the elemental composition of a complex molecule containing the 2-chloro-6-methylpyridine moiety.
The fragmentation pattern in mass spectrometry can also offer structural insights. The stability of fragment ions, such as acylium ions ([RCO]⁺), often leads to characteristic peaks in the mass spectrum. libretexts.org For this compound, fragmentation would likely involve the loss of small, stable molecules or radicals from the parent ion.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
For pyridinone derivatives, X-ray crystallography confirms that they predominantly exist in the keto (pyridinone) form rather than the enol (hydroxypyridine) tautomer in the solid state. researchgate.net This is often due to stabilization from intermolecular hydrogen bonding. In the crystal structure of related molecules, such as 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the pyridone ring's geometry is well-defined, and its orientation relative to other parts of the molecule is determined with high precision. iucr.org The crystal packing of such compounds is often stabilized by a combination of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, which link molecules into supramolecular assemblies. iucr.org
While a specific crystal structure for this compound was not found in the search results, analysis of analogous structures provides significant insight. For example, the structure of 6-methyl-2-pyridone shows that molecules are linked into infinite chains by hydrogen bonding. researchgate.net Similarly, the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, which also features a substituted pyridine ring, reveals a monoclinic system where the molecular conformation and intermolecular forces are detailed. mdpi.com
Table 3: Crystallographic Data for an Analogous Pyridone Compound
| Parameter | 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one iucr.org |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | C—H⋯O hydrogen bonding, π–π stacking |
| Dihedral Angle | Quinoline and pyridone rings: 81.03 (7)° |
This table presents key crystallographic parameters for a related compound, illustrating the type of detailed structural information obtained from X-ray analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).
For pyridinone derivatives and related heterocyclic systems, the UV-Vis spectra typically show absorption bands that can be assigned to n→π* and π→π* transitions. analis.com.my The exact positions (λ_max) and intensities of these bands are influenced by the substituents on the ring and the solvent used. For example, the UV-Visible spectra of N-benzoyl-N'-(methyl-pyridyl)thiourea compounds show three distinct absorption bands in the range of 205-287 nm, attributed to these electronic transitions. analis.com.my The presence of the carbonyl group and the conjugated system within the this compound ring structure would be expected to give rise to similar characteristic absorptions.
Table 4: UV-Vis Absorption Data for Related Heterocyclic Compounds
| Compound Class | λ_max (nm) | Type of Transition | Reference |
|---|---|---|---|
| N-benzoyl-N'-(methyl-pyridyl)thioureas | 205-287 | n→π* and π→π* | analis.com.my |
| Azo-azomethine dyes | 269 - 566 | n→π* and π→π* | mdpi.com |
This table provides examples of UV-Vis absorption maxima for related classes of compounds, indicating the expected region and types of electronic transitions for this compound.
Computational Chemistry and Theoretical Studies on 6 Chloro 3 Methylpyridin 2 1h One
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic structure and properties of molecules. It offers a good balance between computational cost and accuracy, making it a popular choice for studying systems like 6-Chloro-3-methylpyridin-2(1H)-one.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyridinone derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to find the minimum energy conformation. semanticscholar.orgtandfonline.com
While specific studies on the conformational analysis of this compound are not extensively documented in the provided literature, the principles of such analyses can be understood from studies on related compounds. For instance, in a study of 2-amino-6-methoxy-3-nitropyridine, DFT calculations were used to identify three possible conformers and determine their relative stabilities. researchgate.net The geometry is optimized without any symmetry constraints, and frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com The resulting optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. For example, in a related chloro-substituted pyridine (B92270) derivative, the calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data. nih.gov
| Parameter | Typical Calculated Value (for related pyridinones) | Method/Basis Set |
|---|---|---|
| C=O Bond Length | ~1.23 Å | DFT/B3LYP |
| C-Cl Bond Length | ~1.75 Å | DFT/B3LYP |
| C-N Bond Length (ring) | ~1.34 Å | DFT/B3LYP |
| N-H Bond Length | ~1.01 Å | DFT/B3LYP |
Electronic Structure Analysis (HOMO-LUMO, Atomic Charges, Electrostatic Potential, NBO)
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are instrumental in analyzing various aspects of the electronic distribution in this compound.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov A smaller energy gap suggests that the molecule is more reactive. For related pyridine derivatives, HOMO-LUMO analysis has been used to explain charge transfer within the molecule. semanticscholar.orgrsc.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, indicating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). tandfonline.com This map is useful for predicting the sites of electrophilic and nucleophilic attack. For pyridinone structures, the MEP typically shows a negative potential around the carbonyl oxygen and a positive potential near the N-H group, highlighting their roles in intermolecular interactions like hydrogen bonding. tandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and delocalization. In substituted pyridines, NBO analysis has been used to confirm intramolecular charge transfers and hydrogen bonding interactions. researchgate.net
| Property | Significance | Typical Findings for Pyridinone Derivatives |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | The magnitude of the gap influences the molecule's reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Negative potential around the carbonyl oxygen, positive potential near N-H. tandfonline.com |
| NBO Analysis | Reveals intramolecular charge transfer and delocalization. | Confirms hyperconjugative interactions and their role in stabilizing the molecule. researchgate.net |
Vibrational Frequency and Spectroscopic Parameter Prediction
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental data. nih.gov A detailed analysis of the vibrational modes can be achieved through Potential Energy Distribution (PED) calculations, which assign the calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, torsion). researchgate.netresearchgate.net
For related molecules like 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level have been shown to provide vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a confident assignment of the observed spectral bands to specific functional groups and vibrational modes within the molecule.
Reactivity and Reaction Mechanism Elucidation via Computational Pathways
Computational methods can be used to explore the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways. For example, in a study of the Chichibabin reaction of pyridine, DFT calculations at the B3LYP/6-31+G(d) level were used to investigate different mechanistic pathways and identify the most favorable route. researchgate.net While specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, similar computational approaches could be applied to understand its reactivity, for instance, in nucleophilic substitution reactions at the chlorinated position.
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.gov
For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in solution or interacting with a biological target. mdpi.com These simulations can reveal how the molecule flexes and adapts its shape, which is crucial for understanding its biological activity and drug-receptor interactions. dovepress.combiorxiv.org Although specific MD simulation studies on this compound are not available in the provided results, the general methodology is well-established for studying the dynamics of small molecules and their complexes with proteins. dovepress.commdpi.com
Advanced Research Applications of 6 Chloro 3 Methylpyridin 2 1h One
Strategic Building Block in Complex Organic Synthesis
The structure of 6-Chloro-3-methylpyridin-2(1H)-one, with its multiple reactive sites, makes it a versatile and strategic building block in the field of organic synthesis. cymitquimica.com Chemists utilize such fundamental compounds as starting materials to construct more complex molecules through a variety of chemical reactions. cymitquimica.com The presence of the chloro substituent, in particular, provides a key site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are foundational methods for creating new carbon-carbon and carbon-heteroatom bonds.
Research has demonstrated the utility of pyridinone-based scaffolds in the synthesis of biologically active compounds. researchgate.net The specific compound, this compound, serves as a key intermediate in the creation of more elaborate molecular frameworks. smolecule.com For instance, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups at the 6-position of the pyridine (B92270) ring. This adaptability is crucial in medicinal chemistry for generating libraries of related compounds to test for biological activity. Furthermore, the pyridinone ring itself can participate in various transformations, enabling the construction of fused heterocyclic systems. Modern synthetic strategies, such as C-H bond functionalization, can also be applied to pyridinone structures to forge complex molecular architectures that would be challenging to access through traditional methods. acs.org
Table 1: Synthetic Reactions Utilizing this compound as a Building Block
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Structure |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | C-Cl bond | 6-amino/alkoxy/thio-3-methylpyridin-2(1H)-one derivatives |
| Suzuki Cross-Coupling | Boronic Acids / Palladium Catalyst | C-Cl bond | 6-aryl/vinyl-3-methylpyridin-2(1H)-one derivatives |
| Buchwald-Hartwig Amination | Amines / Palladium Catalyst | C-Cl bond | 6-amino-3-methylpyridin-2(1H)-one derivatives |
| N-Alkylation | Alkyl Halides / Base | N-H bond of the pyridinone | 1-Alkyl-6-chloro-3-methylpyridin-2(1H)-one derivatives |
Development of Advanced Materials and Polymer Precursors
In materials science, this compound and its derivatives are explored as precursors for advanced materials. Halogenated heterocycles are valuable substrates for developing new synthetic methodologies that can lead to novel materials with specific electronic or photophysical properties. The compound has been identified as relevant in the synthesis of chemicals for OLEDs (Organic Light Emitting Diodes) and LCDs (Liquid Crystal Displays). chemicalbook.com
The reactivity of the chloro group and the aromatic pyridinone system allows this compound to be incorporated into larger molecular or macromolecular structures. For example, it can be used to synthesize oligo-tridentate ligands which are molecules designed to bind metal ions in a specific arrangement. cdnsciencepub.com These types of structures are of interest for creating functional supramolecular assemblies and coordination polymers. While not a monomer in the traditional sense for large-scale commodity plastics, its role as a precursor allows for the precise design of functional polymers where specific electronic or binding properties are required. The ability to undergo reactions like Stille coupling enables the creation of conjugated oligomers and polymers, which are the subject of intense research for applications in electronics and photonics. cdnsciencepub.com
Table 2: Potential Applications in Materials Science
| Material Class | Synthetic Role of the Compound | Potential Application |
|---|---|---|
| Coordination Polymers | Precursor for multi-dentate ligands | Molecular sensors, Catalysis |
| Organic Electronics | Intermediate for OLED/LCD chemicals chemicalbook.com | Display technologies, Solid-state lighting |
| Functional Polymers | Building block for conjugated systems | Organic semiconductors, Photovoltaics |
| Supramolecular Assemblies | Component for creating specific non-covalent structures | Molecular devices, Information storage |
Utilization as a Biochemical Assay Reference Compound
In biochemistry and medicinal chemistry, the validation of experimental results often relies on the use of reference or standard compounds. This compound can serve as a research tool in this capacity, acting as a reference compound in various biochemical assays. smolecule.com Biochemical reagents are organic compounds used for research in life sciences. medchemexpress.eu
A reference compound is a well-characterized substance used as a benchmark in analytical or biological tests. For example, in an enzyme inhibition assay designed to screen for new drug candidates, a reference compound with a known, stable activity level provides a crucial control. It helps ensure that the assay is performing correctly and allows for the relative potency of new, unknown compounds to be determined. The stability and defined reactivity of this compound make it suitable for this purpose. smolecule.com Its unique structure can be used in studies of enzyme interactions or to calibrate analytical methods designed to detect similar heterocyclic structures. smolecule.com
Table 3: Characteristics as a Biochemical Assay Reference Compound
| Property | Relevance in Biochemical Assays |
|---|---|
| High Purity | Ensures that observed effects are due to the compound itself and not impurities. |
| Chemical Stability | Provides consistent and reproducible results over time and across different experimental runs. smolecule.com |
| Defined Structure | Allows for clear structure-activity relationship (SAR) studies when comparing to new derivatives. smolecule.com |
| Moderate Reactivity | Can serve as a baseline for comparing the reactivity of other compounds in the same class. |
Biological Activity Investigations: Molecular Targets and Mechanisms of Action
Enzyme Inhibition Studies: Molecular Targets and Binding Modes
The pyridinone core is a recognized scaffold for designing enzyme inhibitors. frontiersin.org The specific structural features of 6-Chloro-3-methylpyridin-2(1H)-one, including the chloro and methyl substitutions, are crucial in defining its affinity and selectivity for various enzyme targets. While direct studies on this exact molecule are limited, research on closely related analogs provides significant insight into its potential enzyme inhibitory actions.
One key area of investigation for pyridinones is their role as inhibitors of viral enzymes. For instance, a structurally similar compound, 5-chloro-3-hydroxypyridin-2(1H)-one, was identified as a chelating ligand that effectively inhibits the endonuclease enzyme of the influenza PA subunit, a critical component of the virus's replication machinery. frontiersin.org This suggests a potential mechanism where the pyridinone scaffold can coordinate with metal ions in an enzyme's active site.
Furthermore, pyridine (B92270) derivatives have demonstrated inhibitory activity against bacterial enzymes like urease. Studies on pyridine carboxamides, including a derivative with a 6-methylpyridine moiety, have shown potent, competitive inhibition of urease. nih.gov Molecular docking studies for these inhibitors revealed that they bind within the enzyme's active pocket, interacting with key amino acid residues. nih.gov The general mechanism for such inhibitors often involves the formation of key hydrogen bonds and the occupation of specific hydrophobic subpockets (often designated S1' and S2') within the enzyme's active site, which is crucial for achieving high inhibitory potency. nih.gov
| Target Enzyme | Inhibitor Class/Analog | Key Findings & Binding Mode |
| Influenza PA Endonuclease | 5-chloro-3-hydroxypyridin-2(1H)-one | Identified as a chelating ligand, suggesting interaction with metal cofactors in the active site. frontiersin.org |
| Urease | 6-Methylpyridine-2-yl methylene (B1212753) hydrazinecarboxamide | Acts as a competitive inhibitor (IC₅₀ = 1.07 ± 0.043 µM for a related carbothioamide). Binding is stabilized in the active pocket. nih.gov |
| Mitochondrial Cytochrome bc1 Reductase | Ilicicolin H (a pyridinone) | The hydroxyl-pyridinone structure is critical for potent antifungal activity by depressing this enzyme's function. frontiersin.org |
Antimicrobial Activity: Cellular and Molecular Mechanisms
Pyridinone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. frontiersin.orgmdpi.com The mechanisms underlying these effects are often tied to the inhibition of essential cellular processes in microorganisms.
One of the primary molecular mechanisms for the antifungal effects of certain pyridinones is the inhibition of mitochondrial cytochrome bc1 reductase. frontiersin.org This enzyme is a crucial component of the electron transport chain, and its disruption leads to a failure in cellular respiration and subsequent cell death. The hydroxyl-pyridinone moiety, in particular, has been identified as essential for this activity. frontiersin.org
In terms of antibacterial action, while specific data for this compound is not detailed, studies on analogous compounds provide a clear indication of potential efficacy. For example, 3-(chloromethyl)-1-methylpyridin-2(1H)-one has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism for such compounds can involve the reactive chloromethyl (or in this case, chloro) group forming bonds with nucleophilic residues in essential bacterial enzymes or proteins, leading to their inactivation.
| Organism | Analog Compound | Activity (MIC) |
| Staphylococcus aureus | 3-(chloromethyl)-1-methylpyridin-2(1H)-one | 32 µg/mL |
| Escherichia coli | 3-(chloromethyl)-1-methylpyridin-2(1H)-one | 16 µg/mL |
| Salmonella typhimurium | 3-(chloromethyl)-1-methylpyridin-2(1H)-one | 64 µg/mL |
Data from a related pyridinone analog indicates potential antibacterial spectrum.
Antioxidant Properties: Free Radical Scavenging Pathways
Compounds containing a 6-methylpyridine moiety have been shown to possess antioxidant properties. researchgate.netderpharmachemica.com Antioxidants function by neutralizing harmful free radicals, which are highly reactive molecules that can cause oxidative damage to cells, DNA, and proteins. mdpi.com
The primary mechanism of antioxidant action is through free radical scavenging. This typically occurs via one of two main pathways: hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net In the HAT pathway, the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET pathway, an electron is transferred from the antioxidant to the radical.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this scavenging ability. The DPPH radical has a deep violet color, which fades to pale yellow or becomes colorless upon neutralization by an antioxidant. nih.gov Studies on thiourea (B124793) derivatives bearing a 6-methylpyridine moiety (compound 1d) have demonstrated notable antioxidant capacity in the DPPH assay, indicating their ability to effectively scavenge free radicals. researchgate.net This activity is often attributed to the ability of the molecular structure to donate hydrogen atoms or electrons, a property that may be present in this compound.
| Assay | Compound Class | Finding |
| DPPH Radical Scavenging | Thiourea derivative with 6-methylpyridine moiety | Showed the highest antioxidant capacity (~43%) among tested compounds. researchgate.net |
| DPPH Radical Scavenging | Mannich bases with 6-methylpyridine moiety | Exhibited significant antioxidant activity comparable to the standard, BHT. derpharmachemica.com |
Ligand-Receptor Binding and Interaction Analysis
The pyridinone scaffold is also utilized in the design of ligands that bind to and modulate the function of various cellular receptors. Computational methods like molecular docking are frequently employed to predict the binding modes and affinities of these ligands to their target receptors. biointerfaceresearch.com
Research into negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) has involved ligands containing a 6-methylpyridin-2-yl structure. Docking studies of these compounds into a model of the mGlu₅ receptor identified a common binding site located between transmembrane helices 3 and 7. acs.org The analysis revealed key interactions with specific amino acid residues, including P654, Y658, T780, W784, S808, and A809, which are critical for ligand affinity and the allosteric modulation of the receptor. acs.org
Similarly, the pyridine ring is a core component in positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov Studies have shown that the position of the nitrogen atom within the pyridine ring is crucial for the compound's ability to potentiate the receptor's response to its endogenous ligand, acetylcholine. nih.gov These findings highlight the importance of the pyridine structure for precise molecular recognition and interaction at receptor binding sites.
| Receptor Target | Ligand Class/Analog | Key Interaction Findings |
| Metabotropic Glutamate Receptor 5 (mGlu₅) | Negative Allosteric Modulators with 6-methylpyridin-2-yl moiety | Binds in an allosteric site; key interactions identified with residues P654, Y658, T780, W784, S808, and A809. acs.org |
| M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | Positive Allosteric Modulators with a pyridine core | The position of the pyridine nitrogen is crucial for potentiating the receptor's response to acetylcholine. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The 2-pyridone core is a privileged scaffold in drug discovery, known for its presence in numerous bioactive natural products and synthetic compounds. rsc.orgresearchgate.net Future research will likely focus on creating new derivatives of 6-Chloro-3-methylpyridin-2(1H)-one to enhance its biological activity and explore new therapeutic applications.
One promising approach is the application of transition metal-catalyzed C-H bond functionalization, which allows for the direct introduction of various functional groups at specific positions on the pyridone ring. researchgate.net This strategy offers a more efficient and atom-economical way to generate diverse libraries of compounds for biological screening compared to traditional multi-step synthetic routes. organic-chemistry.org For instance, palladium-catalyzed C-H arylation could be employed to introduce different aryl groups at the C4 or C5 positions of the pyridone ring, potentially leading to compounds with enhanced potency or altered selectivity profiles. nih.govmdpi.comrsc.org
Furthermore, multicomponent reactions (MCRs) are expected to play a crucial role in the derivatization of this compound. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a rapid and efficient route to novel heterocyclic systems incorporating the 2-pyridone motif. rsc.org For example, a three-component reaction involving an aldehyde, malononitrile, and a derivative of this compound could lead to the synthesis of pyrano[3,2-c]pyridone structures, which have shown promise as anticancer agents. nih.gov
The table below outlines potential derivatization strategies and the expected bioactive outcomes.
| Derivatization Strategy | Target Position | Potential Functional Groups | Expected Bioactivity Enhancement |
| Palladium-Catalyzed C-H Arylation | C4, C5 | Substituted Phenyl, Heteroaryl | Improved receptor binding, enhanced potency |
| Suzuki-Miyaura Coupling | C6 (Cl replacement) | Aryl, Heteroaryl | Modulation of electronic properties, new biological targets |
| Multicomponent Reactions (e.g., with aldehydes, malononitrile) | Annulation to the pyridone ring | Pyrano, Quinolone moieties | Novel anticancer and anti-inflammatory agents |
| N-Arylation | N1 | Substituted Aryl groups | Increased potency and specificity for certain targets |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. mdpi.comresearchgate.netannualreviews.org These computational tools can significantly accelerate the process by predicting the biological activities and pharmacokinetic properties of novel derivatives, thereby reducing the need for extensive and costly experimental screening. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can be developed to correlate the structural features of this compound derivatives with their observed biological activities. mdpi.com By training these models on existing data for related 2-pyridone compounds, researchers can predict the potency of newly designed virtual compounds and prioritize the most promising candidates for synthesis. acs.org
Furthermore, generative AI models can be employed for de novo drug design. These models can learn the underlying patterns of known bioactive molecules and generate novel chemical structures with desired properties, such as high affinity for a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. jneonatalsurg.comucl.ac.uk This approach can lead to the discovery of innovative derivatives of this compound with unique mechanisms of action.
The following table summarizes the potential applications of AI and ML in the discovery of this compound derivatives.
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Develop predictive models correlating structure with activity. | Prioritization of compounds for synthesis, reduced experimental screening. |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Discovery of innovative drug candidates with improved efficacy and safety. |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of candidates with poor drug-like properties. |
| Virtual Screening | Screen large virtual libraries of compounds against biological targets. | Identification of potential hit compounds for further investigation. |
Exploration of Green Synthesis Technologies for Industrial Scale-Up
As the demand for novel chemical compounds increases, so does the need for environmentally friendly and sustainable manufacturing processes. rsc.orgrsc.orgjmaterenvironsci.comscirp.org The exploration of green synthesis technologies for the industrial scale-up of this compound and its derivatives is a critical area of future research.
One promising approach is the use of flow chemistry. unimi.italmacgroup.comresearchgate.netdur.ac.uk Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced reaction control, and the ability to safely handle hazardous reagents and intermediates. unimi.italmacgroup.com The implementation of flow chemistry for the synthesis of 2-pyridones can lead to higher yields, reduced reaction times, and a smaller environmental footprint. semanticscholar.org
Solvent-free and catalyst-free reactions are also gaining traction as green synthetic methods. rsc.orgscirp.org For instance, thermal multicomponent domino reactions have been reported for the synthesis of diverse 2-pyridone derivatives without the need for a catalyst or solvent, offering a highly eco-friendly alternative to conventional methods. rsc.org The development of similar solvent-free protocols for the synthesis of this compound could significantly improve the sustainability of its production.
The table below highlights key green synthesis technologies and their potential benefits for the industrial production of this compound.
| Green Synthesis Technology | Principle | Potential Benefits for Industrial Scale-Up |
| Flow Chemistry | Continuous processing in micro- or meso-reactors. | Improved safety, higher yields, reduced waste, easier scale-up. |
| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced solvent waste, lower costs, simplified purification. |
| Catalyst-Free Reactions | Reactions that proceed without a catalyst. | Avoids catalyst toxicity and cost, simplifies product isolation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, energy efficiency. nih.gov |
Advanced Mechanistic Studies on Chemical Transformations and Biological Interactions
A deeper understanding of the mechanisms underlying the chemical transformations and biological interactions of this compound is essential for its rational design and optimization as a bioactive agent. nih.govresearchgate.netnih.gov
Advanced spectroscopic and computational techniques can be employed to elucidate the intricate details of reaction mechanisms. For example, in situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide valuable insights into the formation of intermediates and transition states. acs.org Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the energetics of different mechanistic possibilities, aiding in the optimization of reaction conditions. nih.gov
Understanding the molecular basis of the biological activity of this compound derivatives is another key research area. Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of these compounds bound to their biological targets. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational modification of the compound to improve its binding affinity and selectivity. nih.govresearchgate.netmdpi.comnih.gov
The following table outlines advanced mechanistic study approaches and their potential impact on the development of this compound.
| Mechanistic Study Approach | Technique/Method | Expected Insights |
| Reaction Mechanism Elucidation | In situ spectroscopy (NMR, IR), DFT calculations | Identification of reaction intermediates, optimization of reaction conditions. |
| Structural Biology | X-ray crystallography, Cryo-electron microscopy | Determination of binding modes to biological targets, structure-based drug design. |
| Molecular Docking and Simulation | Computational modeling | Prediction of binding affinities and interactions with target proteins. |
| Isotopic Labeling Studies | Use of stable isotopes | Tracing the fate of atoms during chemical transformations and metabolic pathways. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-3-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via one-pot procedures using dihydropyrimidine precursors. For example, cyclization reactions in cold NH₄OH or concentrated HCl in DMF are common . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. A comparative study of methods shows that yields vary significantly with solvent choice (e.g., DMF vs. aqueous NH₄OH), as seen in the synthesis of analogous pyridinones (Table 1).
| Method | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF/HCl | 67 | |
| Alkaline hydrolysis | Cold NH₄OH | 36 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry. For instance, ¹H NMR in DMSO-d₆ reveals tautomeric forms (keto-enol equilibrium), with characteristic peaks at δ 5.8–6.2 ppm for the pyridinone ring protons. IR bands near 1650–1700 cm⁻¹ confirm the carbonyl group .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, in polar aprotic solvents (DMSO), the enol form dominates, while nonpolar solvents stabilize the keto form . To resolve ambiguities:
- Use variable-temperature NMR to observe tautomeric shifts.
- Compare spectra across solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Apply 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Methodological Answer : Preclinical studies should follow protocols validated for pyridinone derivatives:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains .
- In vivo models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (OECD 423) and analgesic activity (thermal plate test). Dose-response curves and statistical analysis (e.g., ANOVA via GraphPad Prism) are critical .
- Controls : Include vehicle (e.g., DMSO) and reference drugs (e.g., ibuprofen for analgesia).
Q. How do solvent polarity and substituents influence the synthesis yield of halogenated pyridinones?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, favoring cyclization. Polar solvents (DMF) stabilize intermediates but may reduce regioselectivity. For 6-Chloro-3-methyl derivatives:
- High polarity solvents increase reaction rates but may require acid catalysis (e.g., HCl in DMF) .
- Substituent steric effects (e.g., methyl groups) can hinder ring closure, necessitating higher temperatures (80–100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
